molecular formula C19H21N3O2S B2634418 N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380087-49-8

N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No. B2634418
CAS RN: 2380087-49-8
M. Wt: 355.46
InChI Key: KSVVWMOOAFNFSB-UHFFFAOYSA-N
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Description

“N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential use in medicinal chemistry . It is a thieno[3,2-d]pyrimidin-4-amine derivative . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-4-amine core, a methoxyphenyl group, and an oxan-4-ylmethyl group .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition is thought to be due to the interaction of the thieno[3,2-d]pyrimidin-4-amine core with the enzyme .

Mechanism of Action

The mechanism of action of “N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine” is believed to involve the inhibition of Cyt-bd in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, potentially making it a useful drug target .

Future Directions

The future directions for research into “N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential as inhibitors of Cyt-bd in Mycobacterium tuberculosis . This could include more detailed studies of their mechanism of action, as well as investigations into their potential use in combination therapies for tuberculosis .

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-23-15-4-2-14(3-5-15)19(7-9-24-10-8-19)12-20-18-17-16(6-11-25-17)21-13-22-18/h2-6,11,13H,7-10,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVVWMOOAFNFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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